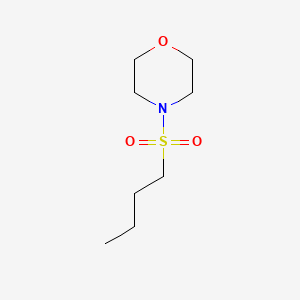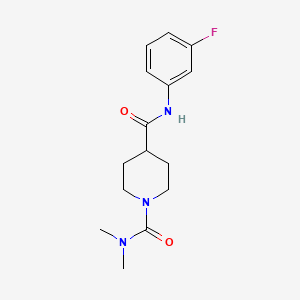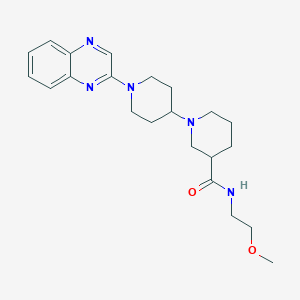
4-(butylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(butylsulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Butylsulfonyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer. It has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(butylsulfonyl)morpholine is its versatility. It has been found to exhibit a wide range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials.
However, there are also limitations to the use of 4-(butylsulfonyl)morpholine in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on 4-(butylsulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, there is potential for the development of 4-(butylsulfonyl)morpholine derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of 4-(butylsulfonyl)morpholine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(butylsulfonyl)morpholine can be achieved through the reaction of butylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(butylsulfonyl)morpholine as a white solid with a yield of approximately 80%.
Aplicaciones Científicas De Investigación
4-(Butylsulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-butylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZERAHFLRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)